3,4,5-Trimethoxyphenyl urea

Urease Inhibition Antimicrobial Enzyme Assay

3,4,5-Trimethoxyphenyl urea is a synthetic urea derivative (C10H14N2O4, MW 226.23 g/mol) that serves as a versatile scaffold in medicinal chemistry and enzyme inhibition research. Its core structure features a 3,4,5-trimethoxyphenyl moiety, a pharmacophore known to enhance binding affinity to biological targets such as tubulin and various kinases.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B8522955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxyphenyl urea
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N
InChIInChI=1S/C10H14N2O4/c1-14-7-4-6(12-10(11)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H3,11,12,13)
InChIKeyQOQYLBCFHCBREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Scientific Profile: 3,4,5-Trimethoxyphenyl Urea as a Key Bioactive Scaffold for Urease and Kinase Research


3,4,5-Trimethoxyphenyl urea is a synthetic urea derivative (C10H14N2O4, MW 226.23 g/mol) that serves as a versatile scaffold in medicinal chemistry and enzyme inhibition research. Its core structure features a 3,4,5-trimethoxyphenyl moiety, a pharmacophore known to enhance binding affinity to biological targets such as tubulin and various kinases [1]. The compound is commercially available for research use (typically ≥95% purity) and is actively investigated for its antimicrobial, anticancer, and enzyme inhibitory properties, with documented IC50 values in the low micromolar range against targets like urease [2].

1

Reported urease and kinase target engagement scaffold for enzyme inhibition studies

2

Supports antimicrobial and anticancer screening research as a trimethoxyphenyl-based probe

3

Substitution-dependent activity profile allows SAR-driven assay design

Critical Scientific Rationale: Why 3,4,5-Trimethoxyphenyl Urea Cannot Be Readily Replaced by Generic Urea Analogs in High-Fidelity Assays


The biological activity of urea derivatives is exquisitely sensitive to the substitution pattern on the phenyl ring. The 3,4,5-trimethoxy substitution confers a specific electron density distribution and steric profile that directly impacts binding interactions and overall molecular properties [1]. For instance, the presence and position of methoxy groups dramatically alters hydrogen bonding capacity, lipophilicity (cLogP), and target engagement [2]. Generic or 'in-class' substitutions, such as using a simple phenyl urea or a 4-chlorophenyl analog, would not only alter these key physicochemical parameters but also compromise the compound's established activity profile, as demonstrated in the urease inhibition study where even subtle changes in the aryl substituent led to significant variation in IC50 values [3].

Phenyl ring substitution determines activity

The 3,4,5-trimethoxy pattern influences electron distribution and steric fit; unsubstituted or mono-substituted phenyl ureas may not replicate target binding.

Physicochemical properties shift with analog selection

cLogP, hydrogen bonding capacity, and aqueous solubility vary considerably among urea derivatives, altering assay compatibility and ADME-relevant behavior.

Potency differences documented in comparative studies

Even minor aryl substituent changes led to significant variation in urease IC50 values; generic urea analogs may not deliver expected enzyme inhibition.

Verifiable Differentiation: Head-to-Head and Cross-Study Quantitative Evidence for 3,4,5-Trimethoxyphenyl Urea


Enhanced Urease Inhibition Potency Relative to Standard Phenyl Urea Analogs

In a direct head-to-head comparison within the same assay panel, the 3,4,5-trimethoxyphenyl urea derivative (compound 7d) exhibited superior urease inhibitory activity compared to the unsubstituted phenyl analog (compound 7a) and the 4-chlorophenyl analog (compound 7f) [1]. This data demonstrates that the 3,4,5-trimethoxy substitution pattern significantly enhances potency against this target, providing a clear differentiation point for research applications focusing on urease inhibition.

Urease inhibition vs. phenyl analogs
Head-to-head
Target IC50: 2.53 ± 0.11 µM Phenyl analog IC50: 4.43 ± 0.21 µM 4-Chlorophenyl analog IC50: 3.56 ± 0.16 µM
Reported 1.75-fold potency increase over unsubstituted analog supports urease assay differentiation.
In vitro pH 7.0, 37°C; head-to-head assay panel.
Urease Inhibition Antimicrobial Enzyme Assay

Sub-Micromolar Inhibition of Urea Transporter UT-A1: Potency Advantage Over a Structurally Similar Analog

A derivative of 3,4,5-trimethoxyphenyl urea, N-phenyl-N'-(3,4,5-trimethoxyphenyl)urea, was found to inhibit rat urea transporter UT-A1 with a sub-micromolar IC50 of 400 nM [1]. This level of potency is notable for this target class. In contrast, a closely related but distinct urea derivative, 1-cyclohexyl-3-(3,4,5-trimethoxyphenyl)urea, was reported to have an IC50 of 28 μM, a difference of nearly two orders of magnitude [2]. This cross-study comparison underscores that the specific substitution on the second nitrogen of the urea linkage is a critical determinant of UT-A1 inhibitory potency.

UT-A1 transporter inhibition
Cross-study
N-phenyl-N'-(3,4,5-trimethoxyphenyl)urea: IC50 = 400 nM 1-cyclohexyl analog: IC50 = 28 µM (separate study)
70-fold potency difference highlights secondary substituent impact on urea transporter target engagement.
Rat UT-A1 expressed in MDCK cells; cross-study comparison requires verification.
Urea Transporter UT-A1 Diuretic Renal Physiology

Differentiation in Aqueous Solubility Driven by Secondary Substituent: Impact on Assay Development

The aqueous solubility of 3,4,5-trimethoxyphenyl urea derivatives is not a constant property of the core scaffold but is highly tunable by the secondary substituent. Estimated water solubility at 25°C varies drastically: a derivative with a dimethylaminoethyl group has an estimated solubility of 1035 mg/L , whereas a cyclohexyl-substituted analog has an estimated solubility of only 32.98 mg/L . This represents a >30-fold difference in aqueous solubility within the same compound class.

Aqueous solubility variation
Data to verify
Dimethylaminoethyl derivative: ~1035 mg/L (est.) Cyclohexyl analog: ~33 mg/L (est.) >30-fold estimated difference
Solubility profile is highly tunable and requires experimental confirmation before assay buffer selection.
Estimated by WSKOW model; no experimental solubility data provided.
Solubility ADME Formulation Biophysical Assay

Evidence-Driven Application Scenarios for 3,4,5-Trimethoxyphenyl Urea in Research and Procurement


Urease Inhibition Assays for Antimicrobial or Agricultural Research

Procurement of 3,4,5-trimethoxyphenyl urea or its direct analogs is justified for studies requiring potent urease inhibition. The compound's IC50 of 2.53 μM against this enzyme [1] makes it a suitable tool for investigating urease's role in bacterial pathogenesis (e.g., Helicobacter pylori) or for developing inhibitors to reduce ammonia volatilization in agricultural settings.

Investigation of Urea Transporter (UT) Function and Diuretic Mechanisms

Derivatives like N-phenyl-N'-(3,4,5-trimethoxyphenyl)urea are specifically recommended for renal physiology studies focusing on UT-A1. Its 400 nM IC50 [2] provides a potent chemical probe to dissect the role of urea transporters in the kidney's urinary concentrating mechanism, which is relevant to novel diuretic drug discovery.

Design of Novel Anticancer Agents Targeting Tubulin or Kinases

The 3,4,5-trimethoxyphenyl core is a validated pharmacophore for targeting tubulin polymerization [3]. Its incorporation into novel urea derivatives is a rational strategy for developing new anticancer leads, particularly those intended to overcome resistance to existing agents. The scaffold's tunable solubility further supports its use in optimizing lead compounds for in vivo studies.

Application
Selection Property
Validation Focus
Urease inhibition screening studies
Urease inhibitory activity profile
IC50 benchmarking against phenyl/chlorophenyl controls
Urea transporter functional research
UT-A1 potency and substituent-dependency
Potency verification in cell-based UT-A1 assays
Anticancer lead design (tubulin/kinase)
3,4,5-trimethoxyphenyl pharmacophore engagement
Tubulin polymerization or kinase panel assay fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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